1-Bromo-2-(2-bromoethoxy)cyclopentane
Description
Properties
CAS No. |
63381-49-7 |
|---|---|
Molecular Formula |
C7H12Br2O |
Molecular Weight |
271.98 g/mol |
IUPAC Name |
1-bromo-2-(2-bromoethoxy)cyclopentane |
InChI |
InChI=1S/C7H12Br2O/c8-4-5-10-7-3-1-2-6(7)9/h6-7H,1-5H2 |
InChI Key |
DOQLAABNQKNNAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)Br)OCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares 1-bromo-2-(2-bromoethoxy)cyclopentane with structurally or functionally related brominated cyclopentane derivatives and linear bromoalkanes.
1-Bromo-2-fluorocyclopentane (CAS 51422-72-1)
- Structure : A cyclopentane ring with bromine and fluorine substituents at positions 1 and 2, respectively.
- Key Differences :
- Substituent Effects : The fluorine atom is less electronegative than bromine but smaller in size, leading to reduced steric hindrance. This impacts reaction pathways; fluorine is less likely to act as a leaving group compared to bromine.
- Reactivity : Fluorine’s strong C-F bond makes this compound less reactive in substitution reactions compared to brominated analogs.
- Applications : Primarily used in medicinal chemistry for fluorine’s metabolic stability, whereas brominated derivatives are favored in cross-coupling reactions .
(2-Bromoethyl)cyclopentane (CAS 18928-94-4)
- Structure : Cyclopentane with a bromoethyl (-CH₂CH₂Br) substituent.
- Key Differences: Substituent Type: The absence of an ether oxygen reduces polarity, leading to lower solubility in polar solvents (e.g., water or DMF). Safety: Both compounds require careful handling due to bromine’s toxicity, but the ethoxy group in the target compound may increase skin permeability .
1-Bromopentane (CAS 110-53-2)
- Structure : A linear bromoalkane (CH₃(CH₂)₄Br).
- Key Differences :
- Cyclic vs. Linear : The cyclopentane ring imposes steric constraints, reducing conformational flexibility compared to 1-bromopentane.
- Boiling Point : Linear bromoalkanes like 1-bromopentane (BP: ~129°C) typically have lower boiling points than brominated cyclopentanes due to weaker intermolecular forces.
- Applications : 1-Bromopentane is widely used as a solvent or alkylating agent, whereas the target compound’s cyclic structure makes it more suitable for stereoselective syntheses .
1-Bromo-2-(2-bromoethoxy)ethane (CAS 5414-19-7)
- Structure : A linear di-brominated ether (BrCH₂CH₂OCH₂CH₂Br).
- Key Differences :
- Cyclic vs. Linear Backbone : The cyclopentane ring in the target compound introduces ring strain and stereochemical complexity, which can influence reaction outcomes.
- Reactivity : Both compounds serve as bifunctional alkylating agents, but the cyclic structure may limit accessibility in certain catalytic systems compared to the linear analog .
Data Table: Key Properties of Compared Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |
|---|---|---|---|---|---|
| 1-Bromo-2-(2-bromoethoxy)cyclopentane | Not Provided | C₇H₁₂Br₂O | 280.98 | Br (C1), Br-O-CH₂CH₂ (C2) | Organic synthesis intermediate |
| 1-Bromo-2-fluorocyclopentane | 51422-72-1 | C₅H₈BrF | 179.03 | Br (C1), F (C2) | Medicinal chemistry |
| (2-Bromoethyl)cyclopentane | 18928-94-4 | C₇H₁₃Br | 177.09 | Br-CH₂CH₂ (C2) | Alkylation reactions |
| 1-Bromopentane | 110-53-2 | C₅H₁₁Br | 151.05 | Br (terminal) | Solvent, alkylating agent |
| 1-Bromo-2-(2-bromoethoxy)ethane | 5414-19-7 | C₄H₈Br₂O | 247.92 | Br-CH₂CH₂-O-CH₂CH₂-Br | Bifunctional alkylation |
Q & A
Q. What are the recommended synthetic strategies for preparing 1-Bromo-2-(2-bromoethoxy)cyclopentane in high purity?
- Methodological Answer : The synthesis typically involves bromination of cyclopentane derivatives or substitution reactions. For example:
Nucleophilic Substitution : React 2-(2-hydroxyethoxy)cyclopentanol with PBr₃ or HBr under anhydrous conditions. The hydroxyl group is replaced by bromine, yielding the bromoethoxy derivative. Use polar aprotic solvents (e.g., DMF) and temperatures between 0–25°C to minimize side reactions .
Stepwise Bromination : Introduce bromine sequentially. First, brominate cyclopentane at the 1-position using N-bromosuccinimide (NBS) under radical initiation. Then, introduce the 2-bromoethoxy group via alkylation of ethylene oxide derivatives followed by bromination .
Purification : Fractional distillation (for liquid products) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity.
Q. What analytical techniques are critical for characterizing 1-Bromo-2-(2-bromoethoxy)cyclopentane?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents on the cyclopentane ring. The ethoxy group’s methylene protons appear as a triplet (~δ 3.5–4.0 ppm), while cyclopentane protons show multiplet patterns (~δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z ~293 for C₇H₁₁Br₂O) and fragmentation patterns (e.g., loss of Br or ethoxy groups) .
- IR Spectroscopy : C-Br stretching vibrations (~500–700 cm⁻¹) and C-O-C ether linkages (~1100 cm⁻¹) validate functional groups .
Q. How can researchers optimize the yield of 1-Bromo-2-(2-bromoethoxy)cyclopentane in substitution reactions?
- Methodological Answer :
- Solvent Choice : Use polar aprotic solvents (e.g., DMSO, DMF) to stabilize transition states in SN2 reactions .
- Temperature Control : Maintain temperatures below 30°C to prevent elimination byproducts (e.g., cyclopentene derivatives).
- Catalysts : Add catalytic KI to enhance bromide ion nucleophilicity via the “Finkelstein reaction” mechanism .
Advanced Research Questions
Q. How does the stereochemistry of 1-Bromo-2-(2-bromoethoxy)cyclopentane influence its reactivity in cross-coupling reactions?
- Methodological Answer : The compound has two chiral centers (C1 and C2), leading to four stereoisomers. Steric hindrance and electronic effects vary with configuration:
- Cis Isomers : The bromine and ethoxy groups on the same face may hinder nucleophilic attack at C1, favoring elimination over substitution .
- Trans Isomers : Reduced steric clash allows smoother participation in Suzuki-Miyaura couplings (e.g., with Pd catalysts).
Analysis : Chiral HPLC (Chiralpak® columns) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) resolves enantiomers .
Q. What mechanistic pathways dominate in the elimination reactions of 1-Bromo-2-(2-bromoethoxy)cyclopentane under basic conditions?
- Methodological Answer :
- E2 Elimination : Strong bases (e.g., KOtBu) in aprotic solvents (DMSO) favor β-hydrogen abstraction, producing 1,2-cyclopentadiene derivatives. The reaction follows Zaitsev’s rule, prioritizing more substituted alkenes .
- Competing SN2 Pathways : Polar protic solvents (e.g., ethanol) and weaker bases (NaOH) favor substitution, yielding diols or ethers.
Kinetic Studies : Monitor product ratios via GC-MS to quantify pathway dominance under varying conditions .
Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., varying yields or byproducts)?
- Methodological Answer : Discrepancies often arise from:
- Trace Moisture : Hydrolysis of bromo groups produces cyclopentanol derivatives. Use molecular sieves or strict anhydrous conditions .
- Catalyst Purity : Pd catalysts contaminated with phosphine ligands may alter coupling efficiency. Pre-purify catalysts via recrystallization .
Troubleshooting : Replicate experiments with controlled variables (solvent, temperature) and characterize intermediates via in-situ IR or NMR .
Q. What are the environmental stability profiles of 1-Bromo-2-(2-bromoethoxy)cyclopentane under different storage conditions?
- Methodological Answer :
- Light Sensitivity : UV-Vis studies show degradation via homolytic C-Br bond cleavage. Store in amber glass under inert gas (N₂/Ar) .
- Thermal Stability : TGA analysis indicates decomposition above 150°C. Avoid prolonged heating during synthesis .
- Humidity : Hydrolysis rates increase at RH >60%. Use desiccants (silica gel) in storage environments .
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